molecular formula C16H23NO3S B6773131 N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine

N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine

Cat. No.: B6773131
M. Wt: 309.4 g/mol
InChI Key: OOALEZUSYHXLFW-UHFFFAOYSA-N
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Description

N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine is a complex organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a thian-3-amine moiety

Properties

IUPAC Name

N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-21(19)9-1-2-15(12-21)17-10-13-5-7-16(8-6-13)20-11-14-3-4-14/h5-8,14-15,17H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALEZUSYHXLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NCC2=CC=C(C=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine typically involves multiple steps, starting with the preparation of the cyclopropylmethoxyphenyl intermediate. This intermediate is then subjected to further reactions to introduce the thian-3-amine group. Common synthetic routes may include:

    Thian-3-amine Formation: The formation of the thian-3-amine moiety through a series of reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(methoxy)phenyl]methyl]-1,1-dioxothian-3-amine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    N-[[4-(ethoxy)phenyl]methyl]-1,1-dioxothian-3-amine: Similar structure with an ethoxy group.

Uniqueness

N-[[4-(cyclopropylmethoxy)phenyl]methyl]-1,1-dioxothian-3-amine is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

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